molecular formula C23H19ClFN3O2 B11443353 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

Cat. No.: B11443353
M. Wt: 423.9 g/mol
InChI Key: JMEROYIEVHWRAR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of both chlorophenoxy and fluorophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide typically involves multistep reactions. One common method includes the condensation of 4-chlorophenol with 2-bromo-4-fluoroaniline to form an intermediate, which is then cyclized with 2-methylpropanamide under specific conditions to yield the target compound . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the imidazo[1,2-a]pyridine moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19ClFN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

InChI

InChI=1S/C23H19ClFN3O2/c1-23(2,30-18-12-8-16(24)9-13-18)22(29)27-21-20(15-6-10-17(25)11-7-15)26-19-5-3-4-14-28(19)21/h3-14H,1-2H3,(H,27,29)

InChI Key

JMEROYIEVHWRAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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